2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
This compound features a pyrimidine core substituted with a 2-methoxyphenoxy group at position 5, a methyl group at position 6, and an amino group at position 2. The phenol moiety at position 5 is further modified with a 2-methylprop-2-en-1-yl (prenyl) ether group.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13(2)12-28-15-9-10-16(17(26)11-15)20-21(14(3)24-22(23)25-20)29-19-8-6-5-7-18(19)27-4/h5-11,26H,1,12H2,2-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZIKJSSUQHDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Amino and Methoxyphenoxy Groups: These groups are introduced through substitution reactions, often using reagents like amines and phenols.
Attachment of the Methylprop-2-en-1-yl Group: This step typically involves an alkylation reaction using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
- Substituent Position Effects: The ortho-methoxyphenoxy group in the target compound likely induces steric hindrance compared to para-substituted analogs (e.g., Analog 1). This may reduce binding to flat aromatic pockets but enhance selectivity for less-conserved enzyme regions . Prenyloxy vs.
Electronic Effects :
- Biological Activity Trends: Analogs with chlorine (e.g., Analog 2) show stronger anti-inflammatory and cytotoxic profiles, likely due to enhanced electrophilicity and protein binding . Furochromenylidene derivatives () exhibit analgesic activity via COX-2 inhibition, suggesting the target compound’s phenolic moiety could be optimized for similar pathways .
Biological Activity
The compound 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule with significant biological activity, particularly in medicinal chemistry. Its structure allows for unique interactions with various biological targets, making it a candidate for further research in drug development and therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a pyrimidine ring substituted with amino, methoxyphenoxy, and allyloxy groups. The presence of these functional groups facilitates interactions with biological macromolecules such as enzymes and receptors.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H23N3O4 |
| Molecular Weight | 429.46 g/mol |
The mechanism of action of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and phenolic groups, while the aromatic rings engage in π-π interactions. These interactions can modulate the activity of target enzymes and receptors, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their effectiveness against microbial strains, suggesting that structural modifications can enhance their bioactivity.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit cholinesterase enzymes, which play critical roles in neurotransmission. The inhibitory activity can be quantitatively assessed using IC50 values:
Case Studies
-
Cholinesterase Inhibition Study
- A study evaluated the inhibitory effects of various pyrimidine derivatives on cholinesterase enzymes. The compound demonstrated selective inhibition towards butyrylcholinesterase, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.
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Antimicrobial Testing
- In vitro studies revealed that related compounds exhibited significant activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis suggested that modifications to the phenolic moiety could enhance antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
